Methyl 2-heptenoate

Vue d'ensemble

Description

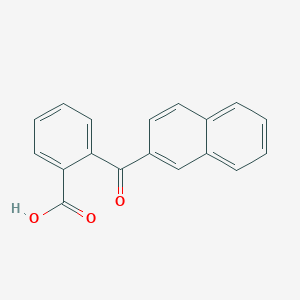

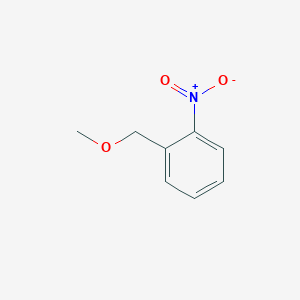

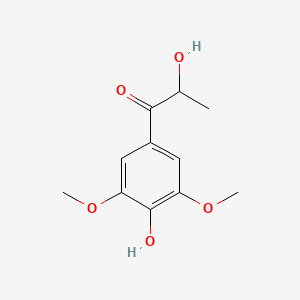

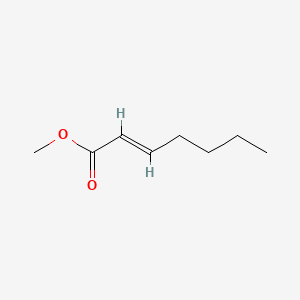

Methyl 2-heptenoate is a chemical compound that belongs to the family of esters. It is also known as methyl hept-2-enoate and has a fruity odor. The chemical formula of Methyl 2-heptenoate is C8H14O2, and its molecular weight is 142.20 g/mol. Methyl 2-heptenoate is widely used in the food industry as a flavoring agent and in the fragrance industry as a perfume ingredient.

Applications De Recherche Scientifique

Pheromone Research

Methyl 2-heptenoate, specifically its variant (Z)-3-methyl-2-heptenoic acid, has been identified as a significant component in the study of insect pheromones. It elicits an electoantennographic (EAG) response from male beetles of the species Callosobruchus analis, indicating its potential role in insect communication and behavior, particularly as part of the female sex pheromone in this species (Cork et al., 1991).

Synthesis of Prostaglandin H2 Receptor Antagonists

Methyl 2-heptenoate derivatives are employed in the synthesis of thromboxane A2/prostaglandin H2 receptor antagonists. The synthesis process involves radioiodination, demonstrating its utility in producing compounds for biological and pharmacological studies, particularly in understanding receptor mechanisms (Mais et al., 1991).

Chemical Synthesis and Organic Chemistry

In organic chemistry, methyl 2-heptenoate derivatives serve as key intermediates in various synthetic processes. For instance, they are used in the stereospecific preparation of trisubstituted olefins, highlighting their importance in the field of synthetic organic chemistry (Kobayashi et al., 1973).

Catalysis Research

In catalysis research, methyl 2-heptenoate derivatives are involved in studies examining the catalytic methylation of phenol. This is significant in understanding the catalytic properties and mechanisms of various compounds, demonstrating the diverse applications of methyl 2-heptenoate in chemical research (Mathew et al., 2002).

Herbicide Research

In the field of agriculture and plant biochemistry, methyl 2-heptenoate derivatives are studied for their effects on plants. For example, methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate has been analyzed for its impact on oat, wild oat, and wheat, providing insights into the development of selective herbicides (Shimabukuro et al., 1978).

Propriétés

IUPAC Name |

methyl (E)-hept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQDLHGWGKEQDS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-heptenoate | |

CAS RN |

22104-69-4 | |

| Record name | Methyl 2-heptenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.